molecular formula C7H5NO2S B2660472 Methyl 5-cyanothiophene-2-carboxylate CAS No. 67808-34-8

Methyl 5-cyanothiophene-2-carboxylate

Cat. No.: B2660472
CAS No.: 67808-34-8
M. Wt: 167.18
InChI Key: KLGYHLXZILYUOL-UHFFFAOYSA-N
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Description

Methyl 5-cyanothiophene-2-carboxylate is an organic compound with the molecular formula C₇H₅NO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyanothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-cyanothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-cyanothiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-cyanothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyanothiophene-2-carboxylate is unique due to its combination of a nitrile group and a carboxylate ester, which imparts specific reactivity and versatility in chemical synthesis. Its ability to undergo diverse reactions makes it a valuable intermediate in the preparation of various functionalized thiophenes .

Properties

IUPAC Name

methyl 5-cyanothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGYHLXZILYUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 5-((hydroxyimino)methyl)thiophene-2-carboxylate (440 mg, 2.4 mmol) in acetic anhydride (10 mL) was refluxed for 16 h. After completion, the reaction mixture was cooled to room temperature, concentrated under reduced pressure and the residue was dissolved in diethyl ether. The organic layer was washed with 10% aqueous NaOH solution, water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to yield methyl 5-cyanothiophene-2-carboxylate (5-cyano-thiophene-2-carboxylic acid methyl ester) (400 mg, yield 90%) which was carried through without any further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.77 (d, J=4.2 Hz, 1H), 7.60 (d, J=4.1 Hz, 1H), 3.95 (s, 3H).
Name
methyl 5-((hydroxyimino)methyl)thiophene-2-carboxylate
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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